molecular formula C7H13NO B2702070 2-Amino-1-cyclopentylethan-1-one CAS No. 89895-04-5

2-Amino-1-cyclopentylethan-1-one

Cat. No.: B2702070
CAS No.: 89895-04-5
M. Wt: 127.187
InChI Key: OFEWIJHAUCILQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-cyclopentylethan-1-one is an organic compound with the molecular formula C₇H₁₃NO. It is a cyclopentane derivative featuring an amino group and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopentylethan-1-one typically involves the reaction of cyclopentanone with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclopentanone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopentylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 2-Amino-1-cyclopentylethanol.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-1-cyclopentylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopentylethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-cyclopentylethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-Amino-1-cyclopentene-1-carbonitrile: Contains a nitrile group instead of a ketone.

Uniqueness

2-Amino-1-cyclopentylethan-1-one is unique due to the presence of both an amino group and a ketone group on a cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-amino-1-cyclopentylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEWIJHAUCILQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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